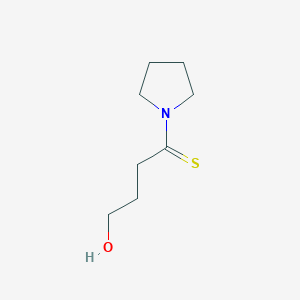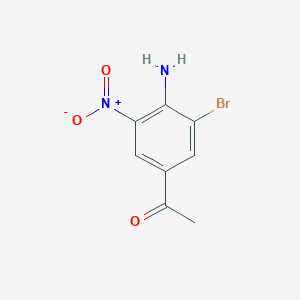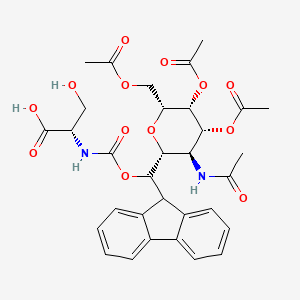![molecular formula C9H11BrN2 B12863315 3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is a heterocyclic compound that features a bromine atom attached to a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine typically involves multi-step reactions. One common method includes the chlorination of a precursor compound followed by bromination using hydrobromic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers use it to study its effects on biological systems and its potential as a drug candidate
Mecanismo De Acción
The mechanism of action of 3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: These compounds share a similar bicyclic structure and are known for their diverse biological activities.
Pyrrolopyrazine Derivatives: These compounds also feature a fused ring system and have been studied for their synthetic and biological properties.
Uniqueness
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is unique due to the presence of the bromine atom, which can be readily substituted to create a wide range of derivatives. This versatility makes it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H11BrN2 |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-7-3-1-2-4-11-9(7)12-6-8/h5-6H,1-4H2,(H,11,12) |
Clave InChI |
DLBALAHQAKARTO-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC2=C(C1)C=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



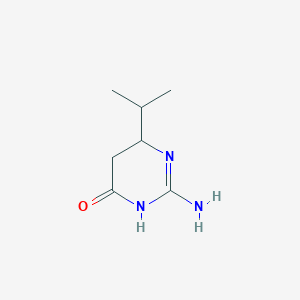
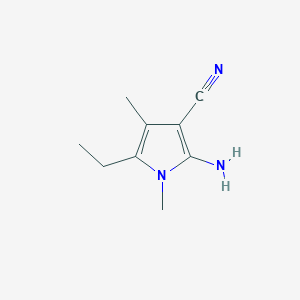
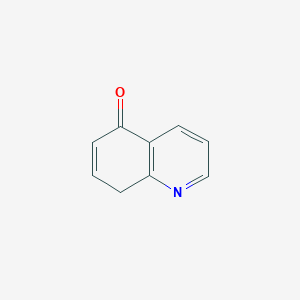
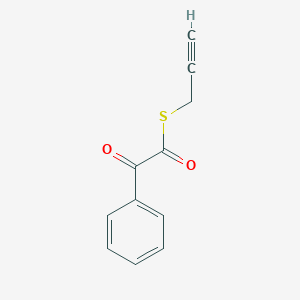
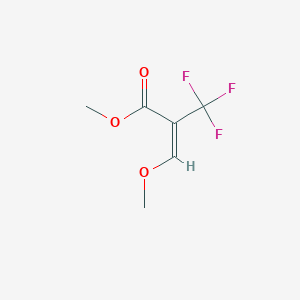

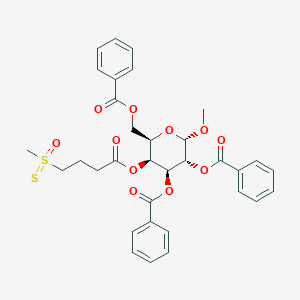
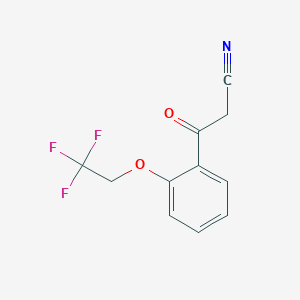
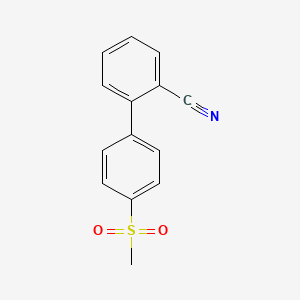
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
